molecular formula C12H23ClN2O2 B1416775 2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride CAS No. 1170380-46-7

2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride

Cat. No. B1416775
M. Wt: 262.77 g/mol
InChI Key: KVHHHHZMSVGACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1170380-46-7 . It has a molecular weight of 262.78 and its IUPAC name is 2,6-dimethyl-4-(4-piperidinylcarbonyl)morpholine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11;/h9-11,13H,3-8H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Catalytic Applications

  • Singh et al. (2013) described the use of similar morpholine and piperidine derivatives in the synthesis of N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands. These ligands, when reacted with palladium, showed promising results as catalysts for the Heck reaction, a significant method in organic synthesis (Singh, Das, Prakash, & Singh, 2013).

Synthesis of Heterocyclic Compounds

  • Genç and Servi (2005) reported a method for synthesizing 2-arylamino-2-imidazolines from N-aryldithioimidocarbonates and ethylenediamine on solid support. This process involved the use of morpholine derivatives, emphasizing their role in facilitating efficient chemical synthesis (Genç & Servi, 2005).

Pharmaceutical Applications

  • Tekle-Röttering et al. (2016) explored the reaction of morpholine with ozone, a process relevant to the degradation of pharmaceutical compounds. This study highlights the importance of understanding the chemical behavior of morpholine derivatives in environmental contexts (Tekle-Röttering et al., 2016).

Antimicrobial and Antifungal Activities

  • Syed, Alagwadi, and Alegaon (2013) investigated the synthesis of certain morpholine derivatives and their potential antitubercular and antifungal properties. This underscores the potential of these compounds in medicinal chemistry (Syed, Alagwadi, & Alegaon, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11;/h9-11,13H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHHHHZMSVGACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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